N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a synthetic small-molecule compound featuring a tetrahydrothiazolo[5,4-c]pyridine core linked to a sulfonamide-substituted benzamide group. The molecule is structurally characterized by:
- A bicyclic tetrahydrothiazolopyridine moiety with a 5-ethyl substituent.
- A 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide group, contributing to its sulfonamide pharmacophore.
- A hydrochloride salt formulation to enhance solubility and bioavailability.
This compound is hypothesized to exhibit activity in anticoagulant or antimicrobial pathways, given structural parallels to anticoagulants like edoxaban (Factor Xa inhibitors) and antimicrobial sulfonamide derivatives .
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S2.ClH/c1-3-24-11-10-18-19(14-24)29-21(22-18)23-20(26)16-4-6-17(7-5-16)30(27,28)25-12-8-15(2)9-13-25;/h4-7,15H,3,8-14H2,1-2H3,(H,22,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAITDVUNCFSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity The 5-ethyl group in the target compound may confer improved metabolic stability compared to the 5-benzyl group in ’s analogue, as smaller alkyl chains reduce steric hindrance and cytochrome P450-mediated oxidation . The 4-methylpiperidin sulfonyl moiety in the target compound differs from the tert-butyl group in .
Anticoagulant vs. Antimicrobial Activity Edoxaban () shares a tetrahydrothiazolopyridine core but includes a chloropyridin-2-yl group critical for Factor Xa binding. The absence of this group in the target compound suggests divergent mechanisms, possibly targeting other coagulation factors or microbial enzymes . Antimicrobial derivatives () with aryl sulfonyl groups demonstrate broad-spectrum activity. The target compound’s 4-methylpiperidin sulfonyl group may improve selectivity for bacterial dihydropteroate synthase (DHPS) or fungal lanosterol demethylase .
Pharmacokinetic Profiles
- The hydrochloride salt formulation of the target compound likely enhances aqueous solubility compared to neutral analogues (e.g., ’s tert-butyl derivative). This is critical for oral bioavailability in anticoagulant applications .
Research Findings and Hypotheses
- Anticoagulant Potential: Structural alignment with edoxaban suggests possible Factor Xa inhibition, but the lack of a chloropyridin-2-yl group (critical for edoxaban’s binding) may reduce potency. Alternative targets, such as Factor XIa, warrant investigation .
- Antimicrobial Activity : The sulfonamide group’s electronegative sulfonyl moiety may disrupt microbial folate synthesis, akin to sulfa drugs. Piperidine’s basicity could enhance membrane penetration in Gram-negative bacteria .
- Metabolic Stability : The ethyl substituent may reduce first-pass metabolism compared to bulkier analogues (e.g., benzyl groups), as observed in preclinical studies of similar thiazolopyridines .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for synthesizing N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride?
- Methodological Answer : Synthesis involves multi-step organic reactions. For analogous thiazolo-pyridine derivatives, steps include:
- Ring formation : Cyclization of thiazole precursors with pyridine derivatives under reflux conditions (e.g., acetonitrile, 80–100°C) .
- Sulfonylation : Reaction of the benzamide intermediate with 4-methylpiperidine sulfonyl chloride in dichloromethane, using triethylamine as a base .
- Hydrochloride salt formation : Precipitation via acidification (HCl gas) in ethanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for ≥95% purity .
Q. How is the compound characterized for structural integrity and purity?
- Methodological Answer : Analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm regiochemistry of the thiazolo-pyridine core and sulfonamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Q. What is the solubility profile of this compound, and how is it determined experimentally?
- Methodological Answer : Solubility is assessed using:
- Shake-flask method : Dissolution in buffered solutions (pH 1.2–7.4) at 25°C, followed by UV-Vis quantification .
- Solvent screening : Testing polar (DMSO, methanol) and non-polar (dichloromethane) solvents. Thiazolo-pyridine derivatives typically show higher solubility in DMSO (>50 mg/mL) due to the sulfonamide group’s polarity .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action as a factor Xa (FXa) inhibitor?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) in human FXa enzyme systems. Include positive controls (e.g., rivaroxaban) .
- X-ray crystallography : Co-crystallize the compound with FXa to resolve binding modes. For analogous compounds, the thiazolo-pyridine ring occupies the S4 pocket, while the sulfonamide interacts with S1/S3 subsites .
- Molecular dynamics (MD) simulations : Validate binding stability and hydrogen-bonding networks using software like GROMACS .
Q. How can contradictory biological activity data (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Cross-validation : Replicate assays in standardized conditions (pH 7.4, 37°C, 150 mM NaCl) .
- Orthogonal assays : Compare FXa inhibition with thrombin generation assays (TGA) to confirm functional relevance .
- Batch analysis : Check compound purity (HPLC) and stability (e.g., degradation in aqueous buffers via LC-MS) .
Q. What experimental approaches are used for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Systematic substitution : Modify the ethyl group on the thiazolo-pyridine ring or the 4-methylpiperidinyl sulfonamide to assess FXa affinity. For example, bulkier substituents (e.g., benzyl) reduce S4 pocket compatibility .
- Biochemical profiling : Test selectivity against off-target serine proteases (e.g., thrombin, trypsin) .
- Computational docking : Use Schrödinger’s Glide to predict binding energies of analogs .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1 M HCl/NaOH) .
- LC-MS monitoring : Track degradation products (e.g., sulfonamide hydrolysis) over 72 hours .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
